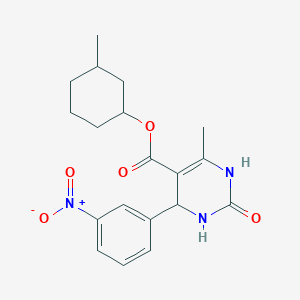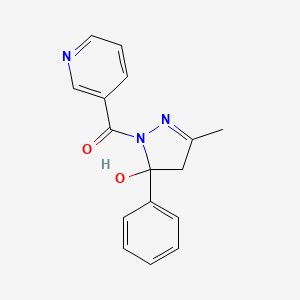![molecular formula C28H18N3NaO6S2 B4935606 sodium 4-[(7-phenylbenzo[a]phenazin-7-ium-5-yl)amino]-1,3-benzenedisulfonate](/img/structure/B4935606.png)
sodium 4-[(7-phenylbenzo[a]phenazin-7-ium-5-yl)amino]-1,3-benzenedisulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 4-[(7-phenylbenzo[a]phenazin-7-ium-5-yl)amino]-1,3-benzenedisulfonate is a chemical compound that has gained attention due to its potential applications in scientific research. It is a fluorescent dye that is commonly used in biological and biochemical studies.
作用機序
The mechanism of action of sodium 4-[(7-phenylbenzo[a]phenazin-7-ium-5-yl)amino]-1,3-benzenedisulfonate involves its ability to bind to biological molecules and emit fluorescence upon excitation. The compound has a high quantum yield and is highly sensitive to changes in its environment, making it an ideal tool for studying biological processes.
Biochemical and Physiological Effects:
This compound is generally considered to be non-toxic and has minimal effects on biochemical and physiological processes. However, it is important to note that the compound can interact with biological molecules and potentially affect their function. Therefore, it is important to use caution when interpreting results obtained using this compound.
実験室実験の利点と制限
One of the main advantages of using sodium 4-[(7-phenylbenzo[a]phenazin-7-ium-5-yl)amino]-1,3-benzenedisulfonate is its high sensitivity and specificity for labeling biological molecules. It is also relatively easy to use and can be incorporated into a wide range of experimental setups. However, there are also some limitations to its use. For example, the compound can be sensitive to changes in pH and temperature, which can affect its fluorescence properties. Additionally, its relatively large size can limit its ability to access certain cellular compartments.
将来の方向性
There are many potential future directions for research involving sodium 4-[(7-phenylbenzo[a]phenazin-7-ium-5-yl)amino]-1,3-benzenedisulfonate. One area of interest is the development of new biosensors that utilize this compound for the detection of specific analytes. Another area of interest is the development of new imaging techniques that incorporate this compound for high-resolution imaging of biological structures. Additionally, there is potential for the modification of the compound to improve its fluorescence properties and increase its specificity for certain biological molecules. Overall, this compound is a versatile and valuable tool for scientific research, with many potential applications in the future.
合成法
The synthesis of sodium 4-[(7-phenylbenzo[a]phenazin-7-ium-5-yl)amino]-1,3-benzenedisulfonate involves the reaction of 7-phenylbenzo[a]phenazin-7-ium-5-amine with 1,3-benzenedisulfonyl chloride in the presence of sodium hydroxide. The resulting compound is then purified and converted to its sodium salt form. The synthesis method is relatively simple and can be carried out in a laboratory setting with standard equipment.
科学的研究の応用
Sodium 4-[(7-phenylbenzo[a]phenazin-7-ium-5-yl)amino]-1,3-benzenedisulfonate has a wide range of applications in scientific research. It is commonly used as a fluorescent dye for labeling and imaging biological molecules such as proteins, DNA, and RNA. It can also be used to study cellular processes such as endocytosis, exocytosis, and membrane trafficking. Additionally, it has been used in the development of biosensors for detecting various analytes.
特性
IUPAC Name |
sodium;4-[(7-phenylbenzo[a]phenazin-7-ium-5-yl)amino]benzene-1,3-disulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19N3O6S2.Na/c32-38(33,34)19-14-15-23(27(16-19)39(35,36)37)29-24-17-26-28(21-11-5-4-10-20(21)24)30-22-12-6-7-13-25(22)31(26)18-8-2-1-3-9-18;/h1-17H,(H2,32,33,34,35,36,37);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPHZUWFVIAHSK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[N+]2=C3C=C(C4=CC=CC=C4C3=NC5=CC=CC=C52)NC6=C(C=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18N3NaO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol](/img/structure/B4935528.png)
![7-(3-chlorophenyl)-2-ethyl-3-(4-methoxyphenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4935530.png)
![4-(4-nitrophenyl)-8-(trifluoromethoxy)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4935535.png)

![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4935562.png)

![3-[2-(1-adamantylamino)-1-hydroxyethyl]phenol hydrochloride](/img/structure/B4935568.png)
![(3S*)-1-ethyl-3-methyl-4-{4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanoyl}-2-piperazinone](/img/structure/B4935577.png)
![N-2-adamantyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4935579.png)
![1-{[6-(4-methyl-1-piperidinyl)-3-pyridinyl]carbonyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B4935585.png)
![cyclohexyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4935590.png)
![1-[5-(mesityloxy)pentyl]piperidine](/img/structure/B4935594.png)
![2-(4-chlorophenyl)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B4935602.png)

